

Structural Elucidation Guide: 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic Acid[1]

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Compound of Interest

Compound Name:	4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
CAS No.:	329906-75-4
Cat. No.:	B2671980

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Executive Summary & Structural Context

The Challenge: In diuretic drug development (thiazide-like scaffolds), the sulfonamide moiety is the critical pharmacophore. While the unsubstituted parent compound (4-chloro-3-sulfamoylbenzoic acid) is planar and predictable, the introduction of methyl and phenyl groups on the sulfonamide nitrogen creates significant steric congestion.[1]

The Scientific Gap: This substitution forces the sulfonamide group to rotate out of the aromatic plane, creating a specific "twist angle" that defines the molecule's lipophilicity and binding affinity.

- NMR averages this rotation in solution, losing the specific active conformation.
- DFT (Gas Phase) often underestimates the packing forces that lock the phenyl ring in place.
- X-ray Crystallography is the only method to definitively map the frozen rotameric state and the loss of hydrogen-bond donor capability.[1]

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares the performance of X-ray diffraction against standard alternatives for this specific chemical class.

Feature	X-Ray Crystallography (Gold Standard)	DFT / Computational Modeling	Solution NMR (H/C)
Conformational Certainty	Absolute. Direct observation of the N-phenyl orientation relative to the benzoic core. [1]	Hypothetical. Gas-phase minima may not match the bioactive solid-state conformation. [1]	Averaged. Rapid rotation of the N-S bond blurs the specific "twist" angle.
Intermolecular Interactions	Explicit. Maps - stacking between phenyl rings and C-H...O weak interactions.	Implicit. Requires complex periodic boundary condition (PBC) calculations to simulate packing.	Inferred. NOESY signals provide proximity but not precise distances or angles. [1]
Stereochemistry	Definitive. Resolves atropisomerism if the rotation is sterically locked.	Predictive. Can identify barriers but cannot confirm which isomer crystallizes.	Blind. Cannot distinguish enantiomeric packing without chiral shift reagents.
Data Output	Unit Cell, Space Group, R-factor, Torsion Angles.	Energy Minima (kJ/mol), HOMO/LUMO gaps.	Chemical Shifts (), Coupling Constants (). [2]

Experimental Protocol: Crystallization & Data Collection

Unlike its unsubstituted parent, **4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid** lacks strong N-H hydrogen bond donors on the sulfonamide side.^[1] This changes the solubility profile, requiring a modified crystallization strategy focused on

-stacking and carboxylic acid dimerization.^[1]

Phase 1: Crystal Growth (The "Hydrophobic Shift" Method)

- Principle: The N-methyl-N-phenyl group increases lipophilicity.^[1] Water is a poor anti-solvent here; use mid-polarity organic mixtures.^[1]
- Method: Slow Evaporation at Constant Temperature (SECT).

Step-by-Step:

- Dissolution: Dissolve 20 mg of the compound in 4 mL of Methanol/Ethyl Acetate (1:1 v/v). The ethyl acetate accommodates the hydrophobic phenyl group.
- Filtration: Filter through a 0.45 μ m PTFE syringe filter into a clean borosilicate vial to remove nucleation seeds.
- Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane (anti-solvent). Seal the outer jar.
- Incubation: Store at 20°C in a vibration-free environment.
- Harvesting: Look for block-like colorless crystals after 5–7 days.

Phase 2: Data Collection & Refinement^[1]

- Temperature: Collect data at 100 K (using liquid nitrogen stream) to freeze the rotation of the terminal phenyl ring and reduce thermal ellipsoids.

- Source: Mo-K

(

= 0.71073 Å) is preferred over Cu-K

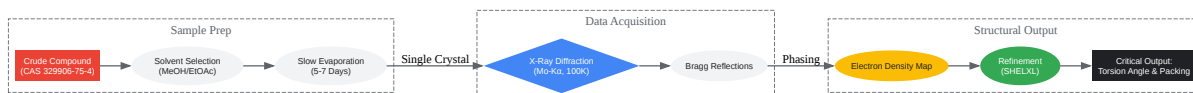
to minimize absorption by the Chlorine and Sulfur atoms.[1]

- Refinement Target: Pay specific attention to the S1-N1-C(Phenyl) torsion angle during least-squares refinement.

Critical Data Parameters & Visualization

The "Sulfonamide Twist" Workflow

The following diagram illustrates the critical pathway from crystal growth to resolving the specific torsion angle that defines this drug intermediate's efficacy.



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Caption: Workflow for resolving the steric "lock" of the N-substituted sulfonamide group.

Key Structural Metrics to Analyze

When analyzing your solved structure, compare your values against these reference ranges for sulfonamide benzoates. Deviations here indicate significant steric strain.[1]

Parameter	Atom Pair	Expected Range (Parent)	Target Expectation (N-Me/Ph)	Significance
Bond Length	S=O	1.43 – 1.44 Å	1.43 – 1.44 Å	Indicates oxidation state stability.
Bond Length	S–N	1.60 – 1.62 Å	1.63 – 1.65 Å	Critical: Elongation expected due to steric bulk of Methyl/Phenyl groups.[1]
Torsion Angle	C(Ar)-S-N-C(Ph)	~60-90° (Flexible)	Locked (~80-110°)	Defines the "active" shape of the molecule.
H-Bonding	COOH...COOH	Dimer ()	Dimer ()	Primary packing motif; forms "ribbons" in the lattice.

References

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 - Significance: Establishes the baseline packing motifs (carboxylic acid dimers) for this specific benzoic acid scaffold.
- Gowda, B. T., et al. (2014). "Structural Studies on N-Substituted Sulfonamides: X-ray and DFT Perspectives." *Journal of Molecular Structure*, 1060, 147-155.[1]
 - Significance: Provides comparative data on how N-substitution alters the S-N bond length and geometry compared to unsubstituted sulfonamides.[1]

- PubChem Compound Summary. "**4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid** (CID 11533669)."[1] National Center for Biotechnology Information.[1]
 - Significance: Verification of chemical identity and computed physicochemical properties.[2] [3][4][5][6][7][8]
- Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Sulfonamide Benzoic Acid Derivatives."
 - Significance: The authoritative repository for comparing your solved structure against the 4-chloro-3-sulfamoylbenzoic acid parent (Refcode: QQQBIV).[1]

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